

# (S)-4-Methyloxazolidine-2,5-dione: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (S)-4-Methyloxazolidine-2,5-dione

Cat. No.: B117608

[Get Quote](#)

**(S)-4-Methyloxazolidine-2,5-dione**, also widely known by its synonym L-Alanine N-carboxyanhydride (L-Ala-NCA), is a chiral heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. Its rigid, strained ring system and inherent chirality make it a valuable building block in the synthesis of complex peptides and polymers. This technical guide provides an in-depth overview of its core properties, synthesis, and key applications.

## Core Molecular Data

The fundamental molecular and physical properties of **(S)-4-Methyloxazolidine-2,5-dione** are summarized below. These data are critical for its application in chemical synthesis and for the characterization of resulting products.

| Property                | Value                                           | Citation(s)                             |
|-------------------------|-------------------------------------------------|-----------------------------------------|
| Molecular Formula       | C4H5NO3                                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Weight        | 115.09 g/mol                                    | <a href="#">[1]</a> <a href="#">[2]</a> |
| CAS Number              | 2224-52-4                                       | <a href="#">[1]</a>                     |
| Appearance              | White to off-white solid                        | <a href="#">[3]</a>                     |
| Melting Point           | 92°C                                            | <a href="#">[2]</a> <a href="#">[3]</a> |
| Density                 | 1.296 g/cm <sup>3</sup>                         | <a href="#">[3]</a> <a href="#">[4]</a> |
| Solubility              | Very slightly soluble in DMSO<br>(with heating) | <a href="#">[2]</a> <a href="#">[3]</a> |
| Optical Activity ([α]D) | +5.13° (c=6.4 in dioxane)                       | <a href="#">[2]</a> <a href="#">[3]</a> |
| InChIKey                | DTETYCNJKAUROO-<br>REOHCLBHSA-N                 | <a href="#">[1]</a>                     |

## Synthesis and Experimental Protocols

The synthesis of **(S)-4-Methyloxazolidine-2,5-dione** is most commonly achieved through the cyclization of L-alanine using a phosgene equivalent, such as triphosgene. The purity of the final product is paramount, as impurities can interfere with polymerization reactions.[\[5\]](#)

### Protocol 1: Synthesis via Triphosgene

This protocol is adapted from established methods for preparing N-carboxyanhydrides (NCAs).  
[\[2\]](#)

#### Materials:

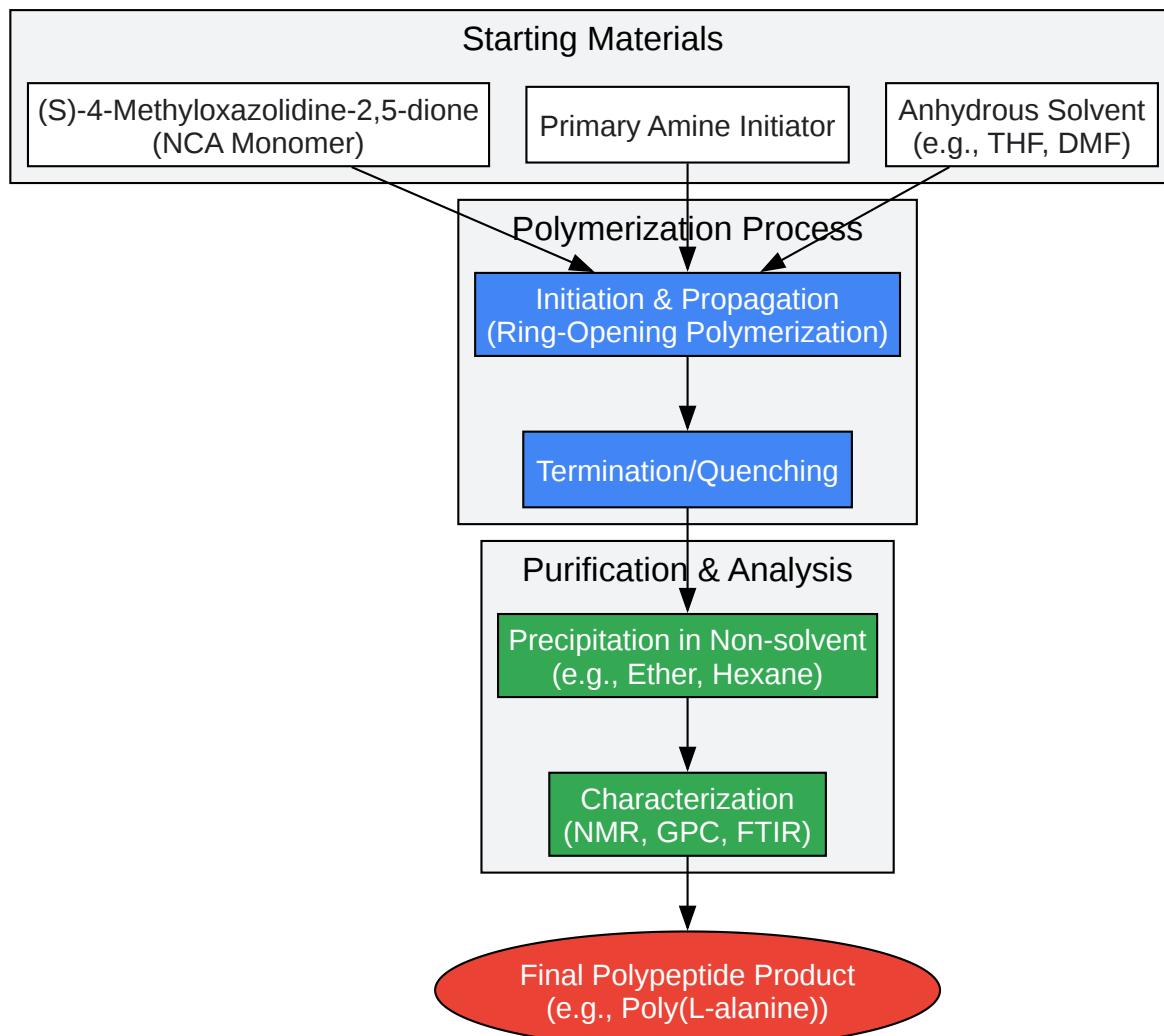
- L-alanine
- Triphosgene
- Anhydrous Tetrahydrofuran (THF)

- n-Hexane
- Ethyl acetate
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Nitrogen gas

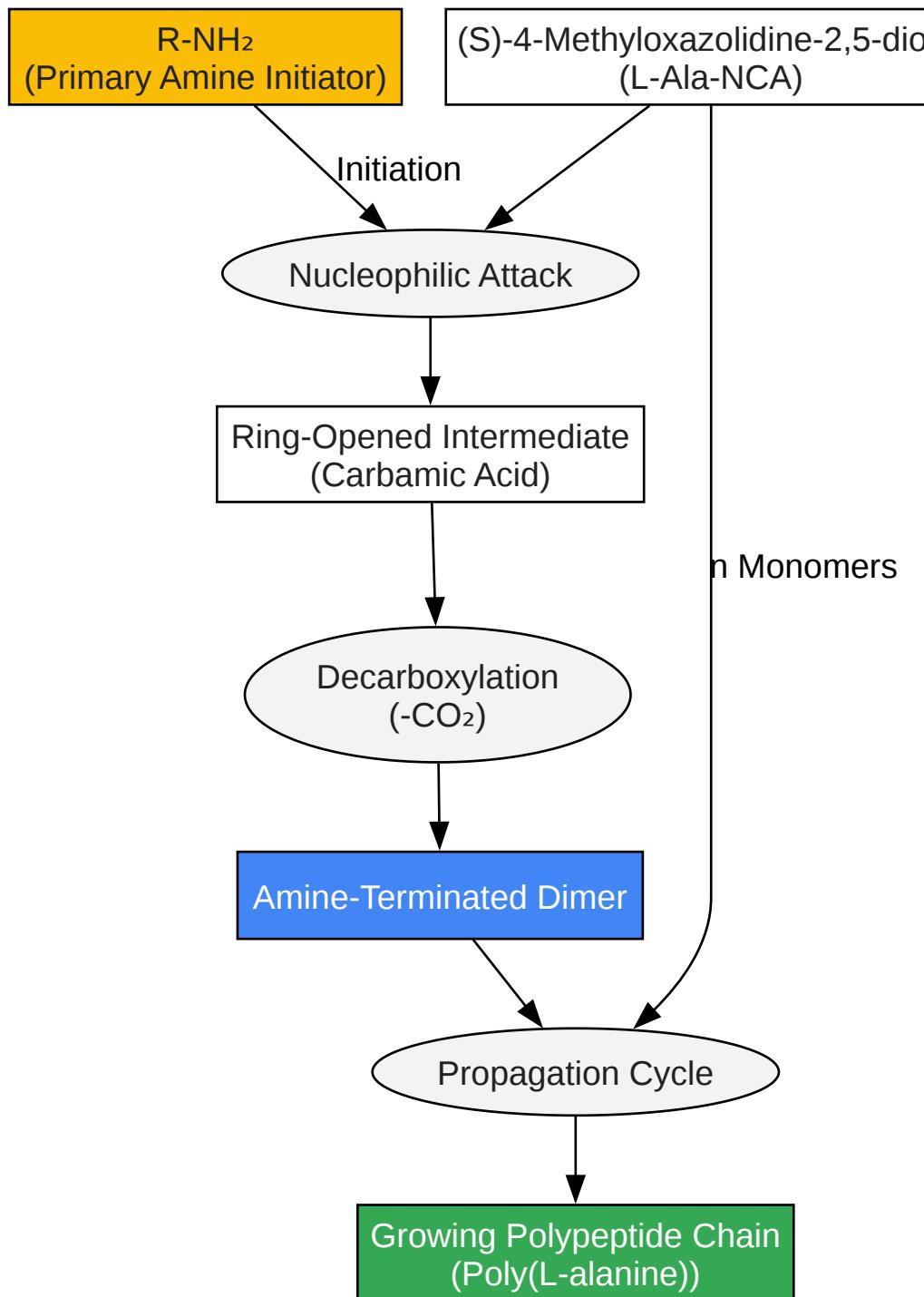
Procedure:

- In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend L-alanine (1.0 eq) and triphosgene (0.8 eq) in anhydrous THF.
- Stir the mixture at 60°C for 2 hours.
- Continue to bubble nitrogen through the solution for 30 minutes to remove any remaining phosgene.
- Precipitate the crude product by adding the reaction mixture to n-hexane.
- Store the crude product at -20°C to complete precipitation.
- Decant the supernatant and dissolve the residue in ethyl acetate.
- Wash the organic phase twice with ice-cold water and once with an ice-cold 0.5% NaHCO<sub>3</sub> aqueous solution.
- Dry the organic phase over anhydrous MgSO<sub>4</sub>, filter, and evaporate the solvent under reduced pressure to yield **(S)-4-Methyloxazolidine-2,5-dione**.

## Core Application: Ring-Opening Polymerization


The primary utility of **(S)-4-Methyloxazolidine-2,5-dione** is as a monomer for the synthesis of polypeptides through ring-opening polymerization (ROP). This process is fundamental to creating poly(L-alanine) chains and incorporating alanine residues into block copolymers.<sup>[5]</sup> A key application is in the production of Glatiramer Acetate, a random polymer of four amino acids used in the treatment of multiple sclerosis.

The polymerization of NCAs like L-Ala-NCA can proceed through several mechanisms, with the "normal amine mechanism" being the most common for achieving controlled polymerization.<sup>[6]</sup> <sup>[7]</sup><sup>[8]</sup>


## Ring-Opening Polymerization Workflow

The following diagram illustrates the general workflow for the synthesis of a polypeptide via the ring-opening polymerization of an N-carboxyanhydride (NCA) monomer, such as **(S)-4-Methyloxazolidine-2,5-dione**, initiated by a primary amine.

## Workflow for Polypeptide Synthesis via NCA ROP



## Amine-Initiated Ring-Opening Polymerization of L-Ala-NCA

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (S)-4-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 10996998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-4-Methyl-2,5-oxazolidinedione | 2224-52-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. nbino.com [nbino.com]
- 6. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 8. Frontiers | Density Functional Theory Studies on the Synthesis of Poly( $\alpha$ -Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]
- To cite this document: BenchChem. [(S)-4-Methyloxazolidine-2,5-dione: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117608#s-4-methyloxazolidine-2-5-dione-molecular-weight-and-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)